H-TYR-TRP-OH

Descripción general

Descripción

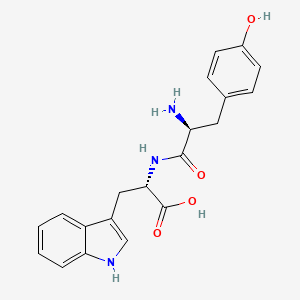

H-TYR-TRP-OH is a dipeptide composed of the amino acids tyrosine and tryptophan. These aromatic amino acids are essential in various biological processes, including protein synthesis and signal transduction. The combination of tyrosine and tryptophan in a single molecule creates unique properties that are of significant interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-tryptophan typically involves the coupling of tyrosine and tryptophan residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of tyrosyl-tryptophan may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the dipeptide. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: H-TYR-TRP-OH can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert oxidized forms of tyrosyl-tryptophan back to their original state.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.

Substitution: Reagents like nitrating agents and halogens can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Protein Structure and Function

H-Tyr-Trp-OH plays a significant role in stabilizing protein structures. Tryptophan residues are known for their ability to form hydrogen bonds with carbonyl oxygen atoms in proteins, which can influence protein folding and stability . The presence of tyrosine alongside tryptophan enhances the structural integrity of proteins, making them more resilient to environmental changes.

1.2 Enzyme Activity Modulation

Research indicates that this compound can modulate enzyme activities by acting as a substrate or inhibitor. For instance, the indole side chain of tryptophan is crucial for the catalytic activity of certain enzymes, while tyrosine can participate in redox reactions, thereby influencing enzymatic pathways .

Pharmacological Applications

2.1 Antioxidant Properties

this compound exhibits antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders . The antioxidant capacity is attributed to the phenolic nature of tyrosine, which can scavenge free radicals.

2.2 Neuroprotective Effects

Studies have suggested that peptides like this compound may have neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease. The presence of tryptophan is linked to serotonin synthesis, which plays a vital role in mood regulation and cognitive function .

Material Science Applications

3.1 Nanotechnology and Drug Delivery

The incorporation of this compound into nanoparticles has shown promise in drug delivery systems. The peptide can enhance the stability and bioavailability of therapeutic agents due to its ability to form complexes with various materials . This application is particularly beneficial for targeted delivery systems that require precise release mechanisms.

3.2 Biocompatible Materials

The biocompatibility of this compound makes it suitable for developing biomaterials used in tissue engineering and regenerative medicine. Its structural properties allow for the creation of scaffolds that mimic natural extracellular matrices, promoting cell adhesion and growth .

Case Studies

Mecanismo De Acción

The mechanism of action of tyrosyl-tryptophan involves its ability to participate in proton-coupled electron transfer (PCET) and electron transfer (ET) reactions. These reactions are essential in biological processes such as respiration, photosynthesis, and DNA synthesis . The aromatic rings of tyrosine and tryptophan can undergo transient oxidation and reduction, facilitating the transfer of electrons and protons . This makes tyrosyl-tryptophan a crucial component in various enzymatic reactions and cellular processes .

Comparación Con Compuestos Similares

Tyrosine: An aromatic amino acid involved in protein synthesis and signal transduction.

Tryptophan: Another aromatic amino acid that serves as a precursor for serotonin and melatonin.

Phenylalanine: An aromatic amino acid similar to tyrosine but lacks the hydroxyl group on the aromatic ring.

Uniqueness: H-TYR-TRP-OH is unique due to the combination of tyrosine and tryptophan in a single molecule. This combination allows it to participate in both PCET and ET reactions, making it a valuable tool in studying these processes . Additionally, the presence of both aromatic rings provides unique spectroscopic properties that can be exploited in various research applications .

Actividad Biológica

H-TYR-TRP-OH, a dipeptide consisting of tyrosine (Tyr) and tryptophan (Trp), is of significant interest in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including receptors and enzymes. The unique sequence of amino acids influences its binding affinity and specificity, which can trigger specific biochemical pathways.

Key Mechanisms:

- Receptor Binding: this compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating pain perception.

- Signal Transduction: The compound can activate or inhibit signaling pathways that are crucial for cellular responses, including those related to inflammation and pain modulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects: Studies have demonstrated that peptides containing Tyr and Trp exhibit significant antinociceptive properties, which can be attributed to their ability to modulate pain pathways in the central nervous system .

- Antioxidant Activity: The presence of aromatic amino acids like Tyr and Trp contributes to antioxidant properties, potentially protecting cells from oxidative stress .

- Neuroprotective Effects: this compound may play a role in neuroprotection by influencing pathways related to neuroinflammation and neuronal survival .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Antinociceptive Study:

- Neuroprotective Research:

- Mechanistic Insights:

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPMAOOKQJYIP-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tyrosyl-tryptophan is a dipeptide composed of the amino acids tyrosine and tryptophan. While not extensively studied as an independent molecule, its presence as a biomarker in children exposed to secondhand smoke has been highlighted []. This suggests a potential role in metabolic pathways affected by xenobiotic exposure. Further research is needed to fully understand its biological functions.

A: Tyrosyl-tryptophan contains tyrosine and tryptophan, both known for their electron transfer capabilities within proteins [, ]. Theoretical studies using methods like UHF/6-31G* and AMI semi-empirical calculations have explored the kinetics and thermodynamics of electron transfer between these amino acids [, ]. These studies provide valuable insights into potential long-range electron transfer mechanisms in peptides and proteins.

A: While specific methods for tyrosyl-tryptophan aren't detailed in the provided research, its identification as a biomarker was achieved through untargeted ultra-high-performance liquid chromatography-mass spectrometry (UPLC(c)-MS/MS) analysis of urine samples []. This suggests that advanced analytical techniques are crucial for studying this dipeptide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.